molecular formula C6H6N2S B2991053 (5-Methyl-1,3-thiazol-2-yl)acetonitrile CAS No. 851269-14-2

(5-Methyl-1,3-thiazol-2-yl)acetonitrile

Cat. No.: B2991053
CAS No.: 851269-14-2
M. Wt: 138.19
InChI Key: CNIRMFUPEBAYEQ-UHFFFAOYSA-N
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Description

“(5-Methyl-1,3-thiazol-2-yl)acetonitrile” is a chemical compound with the CAS Number: 851269-14-2 . It has a molecular weight of 139.2 and its IUPAC name is 2-(5-methyl-1H-1lambda3-thiazol-2-yl)acetonitrile . The compound is stored at a temperature of 28 C .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Thiazole, a parent material for this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds derived from (5-Methyl-1,3-thiazol-2-yl)acetonitrile have been explored for their potential as antifungal agents. For instance, a novel series of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives were synthesized and exhibited moderate to good antifungal activity in in vitro assessments (Shelke et al., 2014).

Novel Synthetic Pathways

Research has also focused on innovative pathways to synthesize structurally complex molecules. A notable method involves the transformation of substituted acetonitriles to yield pyrrolo[2,1-b]thiazoles, demonstrating the versatility of this compound in synthesizing heterocyclic compounds (Tverdokhlebov et al., 2003).

Material Science and Supramolecular Chemistry

In material science, this compound derivatives have contributed to the development of heterodinuclear non-covalent podates. These compounds exhibit interesting physicochemical properties, such as iron(II) spin-state equilibria in self-assembled supramolecular complexes (Piguet et al., 1997).

Organic Chemistry

The compound has facilitated the synthesis of diverse organic molecules, including pyrrolothiazoles and benzothiazoles, showcasing its utility in constructing complex molecular architectures for various applications (Tverdokhlebov et al., 2005).

Properties

IUPAC Name

2-(5-methyl-1,3-thiazol-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-5-4-8-6(9-5)2-3-7/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIRMFUPEBAYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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